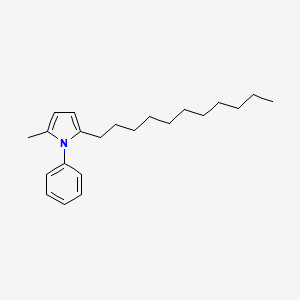
4(3H)-Quinazolinethione, 3-(3-methylphenyl)-2-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core substituted with pyridinyl and tolyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:
Starting Materials: Pyridine-4-carboxaldehyde, m-toluidine, and thiourea.
Reaction Conditions: The reaction may involve heating the mixture in a solvent like ethanol or acetic acid, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-3-(m-tolyl)quinazoline-4(3H)-thione would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Molecular Targets: Potential targets include kinases, proteases, or other proteins involved in disease pathways.
Pathways Involved: Could affect signaling pathways, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a tolyl group.
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
Substituent Effects: The position and nature of the substituents (pyridinyl and tolyl groups) can significantly influence the compound’s chemical reactivity and biological activity.
Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
特性
CAS番号 |
61351-69-7 |
|---|---|
分子式 |
C20H15N3S |
分子量 |
329.4 g/mol |
IUPAC名 |
3-(3-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-5-4-6-16(13-14)23-19(15-9-11-21-12-10-15)22-18-8-3-2-7-17(18)20(23)24/h2-13H,1H3 |
InChIキー |
UHVIMWTWKHVJSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


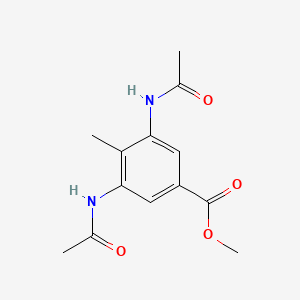
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
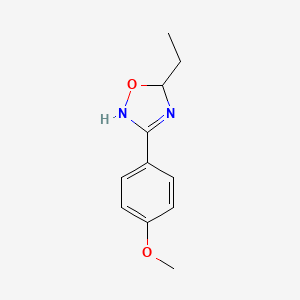
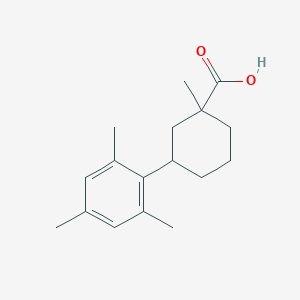
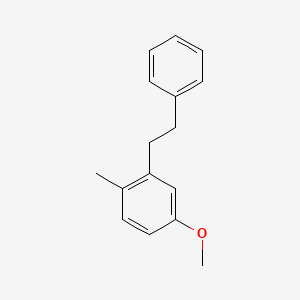
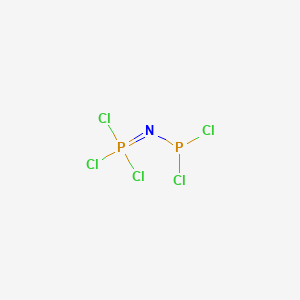
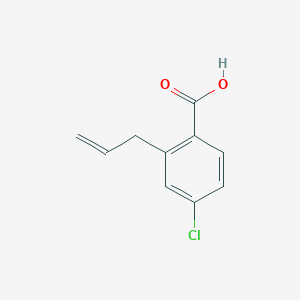
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
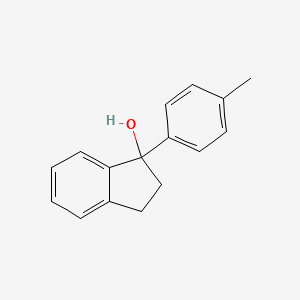
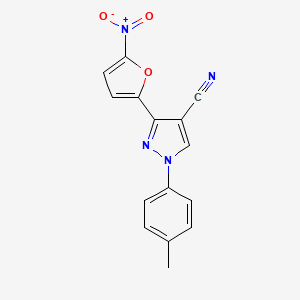
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
